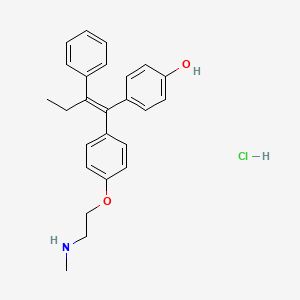

Endoxifen (E-isomer)

Descripción

Propiedades

IUPAC Name |

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-QREUMGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197194-61-8 | |

| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The E-Isomer of Endoxifen: A Technical Examination of Its Mechanism of Action in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has garnered significant attention for its potent antiestrogenic effects in estrogen receptor-positive (ER+) breast cancer. Endoxifen exists as two geometric isomers, the (Z)- and (E)-isomers. The vast majority of preclinical and clinical research has focused on the (Z)-isomer, which is widely regarded as the pharmacologically active form responsible for the therapeutic effects of tamoxifen. The (E)-isomer is often considered a less active metabolite and an impurity in preparations of (Z)-endoxifen. This technical guide provides an in-depth analysis of the available scientific literature concerning the mechanism of action of the (E)-isomer of endoxifen in breast cancer cells, primarily through a comparative lens with its more potent (Z)-counterpart.

Estrogen Receptor-Dependent Mechanisms

The primary mechanism of action for endoxifen isomers involves direct interaction with estrogen receptors (ERα and ERβ), leading to the modulation of estrogen-dependent signaling pathways. However, the two isomers exhibit markedly different pharmacological profiles.

Binding Affinity to Estrogen Receptors

The antiestrogenic activity of endoxifen is initiated by its binding to the ligand-binding domain of the estrogen receptor. The stereochemistry of the isomer plays a critical role in the affinity of this interaction. The (Z)-isomer possesses a significantly higher binding affinity for both ERα and ERβ compared to the (E)-isomer. It has been reported that (Z)-isomers of tamoxifen metabolites have over 99% higher affinity for the ER compared to their (E)-isomer counterparts[1].

While specific Ki or IC50 values from competitive binding assays for the E-isomer of endoxifen are not widely reported in the literature, studies on the closely related metabolite, norendoxifen, provide valuable insight. A study that synthesized and evaluated both isomers of norendoxifen demonstrated that the (Z)-isomer has a higher affinity for both ERα and ERβ than the (E)-isomer[2].

| Compound | Target | Parameter | Value |

| (Z)-Norendoxifen | Estrogen Receptor-α | EC50 | 17 nM[2] |

| Estrogen Receptor-β | EC50 | 27.5 nM[2] | |

| (E)-Norendoxifen | Estrogen Receptor-α | EC50 | 58.7 nM[2] |

| Estrogen Receptor-β | EC50 | 78.5 nM[2] |

Table 1: Comparative Estrogen Receptor Affinity of Norendoxifen Isomers. Data from a study on norendoxifen, a closely related metabolite, illustrating the higher potency of the Z-isomer.

This disparity in binding affinity is the foundational reason for the lower biological activity of the E-isomer of endoxifen.

Modulation of ERα-Mediated Transcription

Upon binding to ERα, estrogens like 17β-estradiol (E2) induce a conformational change that promotes the recruitment of co-activators and subsequent transcription of estrogen-responsive genes, such as progesterone receptor (PGR), trefoil factor 1 (TFF1 or pS2), and GREB1, which drive cell proliferation.

The more potent (Z)-endoxifen acts as an ERα antagonist in breast tissue. It binds to ERα and induces a conformation that favors the recruitment of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes[3].

The E-isomer of endoxifen is considered a much weaker antagonist. Some evidence suggests it may act as a partial agonist/antagonist, meaning it can weakly stimulate ERα-mediated transcription in the absence of E2, and only partially inhibit transcription in the presence of E2. One vendor, MedChemExpress, notes that the E-isomer inhibits E2-induced PGR gene expression in MCF-7 cells. However, detailed studies on its effects on a wider range of estrogen-responsive genes are lacking.

Induction of Estrogen Receptor α Degradation

A key mechanistic distinction of (Z)-endoxifen compared to its parent compound, tamoxifen, and another major metabolite, 4-hydroxytamoxifen (4-OHT), is its ability to induce the degradation of the ERα protein[3][4]. This action is similar to that of the selective estrogen receptor downregulator (SERD), fulvestrant. This degradation is mediated by the proteasome and contributes significantly to its potent antiestrogenic activity.

There is currently no published evidence to suggest that the E-isomer of endoxifen shares this ability to induce ERα degradation. Given its lower binding affinity and different induced-fit conformation, it is unlikely to be a potent inducer of ERα degradation.

Impact on Cellular Processes

Inhibition of Breast Cancer Cell Proliferation

The net effect of ERα antagonism by (Z)-endoxifen is the potent inhibition of E2-stimulated proliferation of ER+ breast cancer cells, such as MCF-7. In contrast, the E-isomer is a significantly weaker inhibitor of cell proliferation.

One study reported the IC50 values for a mixture of (E/Z)-endoxifen in MCF-7 cells. The potency was found to be approximately 10-fold lower than that of 4-OH tamoxifen[5].

| Compound | Condition | IC50 (MCF-7 cells) |

| (E/Z)-Endoxifen | Estradiol-deprived | 100 nM[5] |

| 1 nM Estradiol | 500 nM[5] | |

| 4-OH Tamoxifen | Estradiol-deprived | 10 nM[5] |

| 1 nM Estradiol | 50 nM[5] |

Table 2: Anti-proliferative Activity of Endoxifen and 4-OH Tamoxifen in MCF-7 Cells. Note: The endoxifen tested was an E/Z mixture.

The significantly reduced potency of the E-isomer is a critical factor in synthetic chemistry, where achieving a high Z/E ratio is paramount for therapeutic efficacy[6].

Induction of Apoptosis

At higher, clinically relevant concentrations, (Z)-endoxifen has been shown to induce apoptosis in breast cancer cells[7]. This may be linked to both its potent ERα antagonism and potential off-target, ER-independent effects. The ability of the E-isomer of endoxifen to induce apoptosis has not been specifically studied, but it is expected to be substantially less effective due to its weaker interaction with ERα.

Potential Estrogen Receptor-Independent Mechanisms

Recent research suggests that the therapeutic effects of (Z)-endoxifen may not be solely attributable to its interaction with the estrogen receptor. It is plausible that the E-isomer may also have off-target effects, although these have not been a subject of investigation.

One study investigated the binding of tamoxifen isomers and metabolites to cannabinoid receptors (CB1 and CB2), revealing that both E- and Z-endoxifen bind to these receptors, with the Z-isomer showing higher affinity for CB1[8][9]. This suggests that endoxifen isomers may have biological activities independent of the estrogen receptor.

Experimental Protocols

Detailed characterization of the E-isomer of endoxifen requires specific and robust experimental methodologies.

Separation and Quantification of E- and Z-Isomers

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To separate and quantify the E- and Z-isomers of endoxifen from a mixture.

-

Column: A phenyl-hexyl column (e.g., Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particles) is often effective.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.3) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Procedure:

-

Prepare standard solutions of purified E- and Z-isomers to determine retention times and create a standard curve for quantification.

-

Dissolve the isomeric mixture in a suitable solvent (e.g., 50:50 acetonitrile:aqueous buffer).

-

Inject the sample onto the HPLC system.

-

Elute the isomers using a defined gradient program. The Z-isomer typically has a slightly longer retention time than the E-isomer.

-

Integrate the peak areas for each isomer and quantify against the standard curve.

-

Estrogen Receptor Competitive Binding Assay

Method: Radioligand Binding Assay

-

Objective: To determine the relative binding affinity (RBA) or IC50 of the E-isomer of endoxifen for ERα and ERβ.

-

Materials:

-

Purified recombinant human ERα or ERβ.

-

Radiolabeled estradiol ([3H]E2).

-

Unlabeled E2 (for standard curve).

-

Purified E-isomer of endoxifen.

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite slurry for separation of bound and free ligand.

-

-

Procedure:

-

In assay tubes, combine a fixed concentration of ER protein and a fixed concentration of [3H]E2.

-

Add increasing concentrations of either unlabeled E2 (for the standard curve) or the E-isomer of endoxifen.

-

Incubate at 4°C overnight to reach equilibrium.

-

Add cold hydroxyapatite slurry to each tube and incubate on ice.

-

Wash the pellets multiple times with assay buffer to remove unbound radioligand.

-

Measure the radioactivity in the pellets using a scintillation counter.

-

Calculate the concentration of the E-isomer required to inhibit 50% of the specific binding of [3H]E2 (IC50).

-

Cell Proliferation Assay

Method: MTT Assay

-

Objective: To determine the IC50 of the E-isomer of endoxifen for the inhibition of E2-stimulated cell proliferation.

-

Cell Line: ER+ breast cancer cell line (e.g., MCF-7).

-

Procedure:

-

Culture MCF-7 cells in phenol red-free medium with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a constant concentration of E2 (e.g., 1 nM) and varying concentrations of the E-isomer of endoxifen. Include controls for vehicle, E2 alone, and E-isomer alone.

-

Incubate for 5-7 days.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

Read the absorbance at 570 nm.

-

Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log concentration of the E-isomer.

-

Visualizations: Signaling Pathways and Workflows

Caption: Simplified signaling pathway of Endoxifen isomers.

Caption: Workflow for comparing E- and Z-Endoxifen activity.

Conclusion and Future Directions

The available evidence strongly indicates that the E-isomer of endoxifen is a significantly less potent modulator of the estrogen receptor compared to the Z-isomer. Its lower binding affinity for ERα and ERβ translates to a markedly reduced antiestrogenic effect and weaker inhibition of breast cancer cell proliferation. Key mechanistic attributes of (Z)-endoxifen, such as the induction of ERα degradation, have not been reported for the E-isomer.

For drug development professionals, this underscores the critical importance of stereoselective synthesis and rigorous quality control to minimize the presence of the E-isomer in therapeutic formulations of endoxifen. For researchers and scientists, the significant knowledge gaps regarding the E-isomer present several opportunities for future investigation. A comprehensive characterization of the E-isomer's binding kinetics, its impact on the ERα conformation, its global gene expression signature, and its potential off-target effects would provide a more complete understanding of tamoxifen metabolism and pharmacology. Such studies would definitively clarify whether the E-isomer is merely an inactive metabolite or if it possesses a unique, albeit weak, biological activity profile that could have subtle implications for tamoxifen therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 9. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Synthesis of Endoxifen Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, a key active metabolite of tamoxifen, has garnered significant attention in breast cancer research and therapy. Its potent antiestrogenic activity is primarily attributed to the (Z)-isomer, which exhibits a higher binding affinity for the estrogen receptor (ER) compared to other isomers.[1][2] Consequently, the stereoselective synthesis of (Z)-Endoxifen is a critical area of research, aimed at producing the pharmacologically active isomer with high purity. This technical guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and mechanistic insights into the action of Endoxifen isomers.

Stereoselective Synthesis of (Z)-Endoxifen

The primary challenge in the synthesis of Endoxifen lies in controlling the stereochemistry of the tetrasubstituted double bond to favor the desired (Z)-isomer over the less active (E)-isomer.[3] Several synthetic routes have been developed, often involving key steps such as McMurry coupling and Mitsunobu reactions, followed by meticulous purification to achieve high isomeric purity.[4][5]

A notable multi-gram scale synthesis of (Z)-Endoxifen has been reported, highlighting a short and efficient pathway to produce the drug with high purity (>97%) and a Z/E ratio exceeding 99:1 after trituration.[4][6]

Synthetic Strategy Overview

A common synthetic approach for (Z)-Endoxifen is outlined below. This strategy focuses on the stereoselective formation of the olefin core, followed by the introduction of the side chain and final deprotection.

Caption: General synthetic workflow for (Z)-Endoxifen.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic procedures for (Z)-Endoxifen.

| Step | Reaction | Key Reagents | Solvent | Yield (%) | Z/E Ratio | Reference |

| Olefin Formation | McMurry Coupling | TiCl4, Zn | THF | ~55 | >100:1 (E/Z) | [5] |

| Side Chain Attachment | Mitsunobu Reaction | DIAD, PPh3 | THF | ~83 | N/A | [4] |

| Deprotection | Base-mediated hydrolysis | LiOH or other base | Various | High | >95:5 | [4] |

| Purification (Trituration) | Isomer Separation | Dichloromethane/Methanol or Di-isopropyl ether | N/A | High | >99:1 | [3][4] |

| Purification (HPLC) | Isomer Separation | Reverse Phase HPLC | Various | Variable | >99:1 | [7] |

Detailed Experimental Protocols

Protocol 1: McMurry Coupling for (E)-Olefin Intermediate[5]

-

Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend zinc powder in dry tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Slowly add titanium tetrachloride (TiCl4) dropwise to the stirred suspension.

-

After the addition is complete, reflux the mixture for several hours to generate the active low-valent titanium species.

-

Coupling Reaction: To the prepared low-valent titanium reagent, add a solution of the mono-protected 4-hydroxybenzophenone and propiophenone in dry THF.

-

Reflux the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and quench by slow addition of a potassium carbonate solution.

-

Filter the mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is then purified by chromatography or trituration to yield the (E)-olefin intermediate with high stereoselectivity.

Protocol 2: Mitsunobu Reaction for Side Chain Attachment[4][8]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the (E)-olefin intermediate, the N-protected N-methyl-2-aminoethanol derivative, and triphenylphosphine (PPh3) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the protected (Z)-Endoxifen. This reaction proceeds with an inversion of configuration at the alcohol carbon, but in this specific synthetic sequence, it serves to couple the side chain while retaining the geometry of the olefin.

Protocol 3: Deprotection and Purification of (Z)-Endoxifen[3][4]

-

Deprotection: Dissolve the protected (Z)-Endoxifen in a suitable solvent system (e.g., a mixture of methanol and water).

-

Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating until the deprotection is complete.

-

Work-up: Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-Endoxifen.

-

Purification by Trituration: Dissolve the crude product in a minimal amount of a solvent in which both isomers are soluble (e.g., dichloromethane).

-

Slowly add a non-solvent in which the (Z)-isomer is less soluble (e.g., methanol or di-isopropyl ether) with stirring to induce precipitation.

-

Continue stirring for several hours, then collect the precipitate by filtration, wash with the cold non-solvent, and dry under vacuum to yield highly pure (Z)-Endoxifen.

Synthesis and Separation of (E)-Endoxifen

The (E)-isomer of Endoxifen is typically obtained as the major byproduct in non-stereoselective syntheses or as a minor component in stereoselective routes targeting the (Z)-isomer.[7] While not the desired pharmacological agent, its isolation is important for characterization and for processes that involve isomerization to the more active (Z)-form.

Separation of (Z)- and (E)-isomers is commonly achieved by:

-

Semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique allows for the effective separation of the geometric isomers.[7]

-

Selective Recrystallization/Trituration: As described in the purification protocol for (Z)-Endoxifen, the differential solubility of the isomers can be exploited for their separation.[3]

Furthermore, the isolated (E)-isomer can be converted to a mixture of (Z)- and (E)-isomers through equilibration in the presence of a strong acid, allowing for the recovery of additional (Z)-Endoxifen.[7]

Synthesis of (R)- and (S)-Endoxifen

The scientific literature primarily focuses on the synthesis and separation of the geometric isomers ((Z)- and (E)-) of Endoxifen, as the stereochemistry of the double bond is the major determinant of its pharmacological activity. Endoxifen possesses a chiral center, and therefore (R)- and (S)-enantiomers exist. However, specific stereoselective syntheses targeting the individual enantiomers of Endoxifen are not as extensively reported as those for the geometric isomers. The separation of these enantiomers would likely require chiral chromatography techniques.

Endoxifen Signaling Pathway

Endoxifen exerts its antiestrogenic effects primarily through competitive binding to the estrogen receptor alpha (ERα).[1] This interaction prevents the binding of estradiol, leading to a conformational change in the receptor that favors the recruitment of corepressors over coactivators. This corepressor-bound complex then binds to estrogen response elements (EREs) on DNA, leading to the downregulation of estrogen-responsive genes involved in cell proliferation and survival.[8]

Recent studies have also uncovered ERα-independent mechanisms of Endoxifen action. At higher concentrations, Endoxifen can inhibit protein kinase C beta 1 (PKCβ1), which in turn leads to the downregulation of the pro-survival AKT signaling pathway, inducing apoptosis in breast cancer cells.[9][10]

Caption: Endoxifen signaling pathways in breast cancer cells.

Conclusion

The stereoselective synthesis of (Z)-Endoxifen is a well-established field with robust methods for producing this clinically important molecule with high isomeric purity. The control of stereochemistry during the synthesis and the efficient separation of isomers are paramount to obtaining the desired pharmacologically active compound. Understanding the dual signaling pathways of Endoxifen, both ERα-dependent and independent, provides a deeper insight into its mechanism of action and its potential to overcome resistance to other endocrine therapies. This guide provides a foundational understanding for researchers and professionals involved in the development and study of Endoxifen and related compounds.

References

- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens | PLOS One [journals.plos.org]

- 2. scienceopen.com [scienceopen.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Deep Dive: Comparative Pharmacological Properties of (E)-Endoxifen and (Z)-Endoxifen

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the pharmacological properties of the geometric isomers of endoxifen, (E)-Endoxifen and (Z)-Endoxifen. Endoxifen, a key active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) with significant implications for breast cancer therapy and other hormone-dependent conditions. The spatial arrangement of the ethyl group relative to the phenyl rings in these isomers results in markedly different biological activities. This guide synthesizes critical data on their mechanisms of action, binding affinities, and cellular effects, presenting a clear comparison to inform future research and drug development efforts.

Core Pharmacological Profiles: A Tale of Two Isomers

(Z)-Endoxifen is widely recognized as the pharmacologically active isomer, exhibiting potent anti-estrogenic effects. In contrast, (E)-Endoxifen is generally considered a less active isomer and is often found as an impurity in preparations of (Z)-Endoxifen.[1] Their distinct pharmacological profiles are rooted in their differential interactions with key biological targets, primarily the estrogen receptors (ERα and ERβ) and Protein Kinase C (PKC).

Selective Estrogen Receptor Modulation

The primary mechanism of action for endoxifen isomers is the modulation of estrogen receptors. As SERMs, they can exert either antagonistic (blocking) or agonistic (activating) effects on estrogen receptors in a tissue-specific manner. In breast tissue, the desired effect is antagonism to inhibit the proliferative signaling of estrogen.

Protein Kinase C Inhibition: An ER-Independent Mechanism

Beyond its effects on estrogen receptors, endoxifen has been shown to inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival. This action represents an ER-independent mechanism that may contribute to its anti-cancer effects, particularly in endocrine-resistant cancers.

(Z)-Endoxifen has been identified as a potent inhibitor of PKC, with a notable selectivity for the PKCβ1 isoform.[4][5] Inhibition of PKCβ1 by (Z)-Endoxifen has been shown to lead to downstream effects, including the attenuation of AKT phosphorylation, a key step in a major cell survival pathway.[4][5] This isomer is a more effective inhibitor of PKCβI kinase activity than its (E)-counterpart.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological properties of (E)-Endoxifen and (Z)-Endoxifen to facilitate a direct comparison.

Table 1: Estrogen Receptor Binding and Anti-proliferative Activity

| Parameter | (E)-Endoxifen | (Z)-Endoxifen | Reference |

| ERα Binding Affinity | Weaker than (Z)-isomer; specific IC50/Ki values not consistently reported. | High affinity; approximately 100-fold more potent than tamoxifen. | [1][2][3] |

| ERβ Binding Affinity | Data not readily available. | Binds to ERβ. | [3] |

| Anti-proliferative IC50 (MCF-7 cells, estrogen-stimulated) | Data not readily available. | 0.01–0.10 μM | [1][2] |

Table 2: Protein Kinase C Inhibition

| Parameter | (E)-Endoxifen | (Z)-Endoxifen | Reference |

| PKCβ1 Kinase Activity Inhibition | Less effective inhibitor than (Z)-isomer. | More effective inhibitor than (E)-isomer. | [4] |

Signaling Pathways

The differential pharmacological effects of (E)- and (Z)-Endoxifen can be understood by examining their impact on key cellular signaling pathways.

Estrogen Receptor Signaling Pathway

In ER-positive breast cancer cells, estradiol binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The activated ER complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. (Z)-Endoxifen acts as a competitive antagonist, binding to ERα and inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators, thereby blocking gene transcription.

Caption: Estrogen Receptor Signaling Antagonism by (Z)-Endoxifen.

PKC/AKT Signaling Pathway

(Z)-Endoxifen's ability to inhibit PKCβ1 provides an alternative route for its anti-cancer effects. PKCβ1 can phosphorylate and activate AKT, a central kinase in a pro-survival signaling cascade. By inhibiting PKCβ1, (Z)-Endoxifen prevents the activation of AKT, leading to decreased cell survival and potentially inducing apoptosis (programmed cell death).

Caption: (Z)-Endoxifen-mediated Inhibition of the PKC/AKT Pro-survival Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of endoxifen isomers. The following sections outline standardized protocols for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Objective: To quantify the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) for (E)- and (Z)-Endoxifen.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-estradiol (radiolabeled ligand)

-

(E)-Endoxifen and (Z)-Endoxifen (test compounds)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of (E)- and (Z)-Endoxifen and a fixed concentration of [³H]-estradiol in the assay buffer.

-

Assay Setup: In triplicate, combine the assay buffer, a constant amount of rat uterine cytosol, the fixed concentration of [³H]-estradiol, and varying concentrations of the test compound (or vehicle control) in microcentrifuge tubes.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.

-

Washing: Wash the HAP pellets multiple times with assay buffer to remove unbound [³H]-estradiol.

-

Quantification: Resuspend the final HAP pellets in ethanol and transfer to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of PKC, which involves the transfer of a phosphate group from ATP to a substrate.

Objective: To determine the IC50 of (E)- and (Z)-Endoxifen for the inhibition of PKC isoforms (e.g., PKCβ1).

Materials:

-

Purified recombinant human PKC isoenzymes

-

PKC substrate (e.g., a specific peptide)

-

[γ-³²P]ATP (radiolabeled ATP)

-

(E)-Endoxifen and (Z)-Endoxifen (test compounds)

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Phosphoric acid (for washing)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the PKC enzyme, the substrate, and varying concentrations of the test compound (or vehicle control).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate the percentage of PKC activity relative to the control and plot it against the log concentration of the test compound to determine the IC50.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Objective: To evaluate the anti-proliferative effects of (E)- and (Z)-Endoxifen in the presence of an estrogenic stimulus.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous hormones)

-

17β-estradiol (estrogenic stimulus)

-

(E)-Endoxifen and (Z)-Endoxifen (test compounds)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay reagent)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates in a medium containing charcoal-stripped FBS and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a fixed concentration of 17β-estradiol and varying concentrations of the test compounds. Include appropriate controls (vehicle, estradiol alone).

-

Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.

-

Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the control wells and plot the percentage of cell proliferation against the log concentration of the test compound to determine the IC50.

Conclusion

The pharmacological profiles of (E)-Endoxifen and (Z)-Endoxifen are distinctly different, with the (Z)-isomer demonstrating significantly greater potency as both a selective estrogen receptor modulator and a Protein Kinase C inhibitor. The dual mechanisms of action of (Z)-Endoxifen, targeting both ER-dependent and ER-independent pathways, underscore its therapeutic potential in breast cancer treatment. The data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced activities of these isomers and to advance the development of more effective endocrine therapies. Further research is warranted to obtain more precise quantitative data on the pharmacological properties of (E)-Endoxifen to fully elucidate the structure-activity relationship of this important class of molecules.

References

E-Endoxifen: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoxifen, a key active metabolite of the widely prescribed breast cancer drug tamoxifen, has garnered significant attention for its potent antiestrogenic properties. This technical guide provides an in-depth overview of the discovery and initial characterization of endoxifen, with a particular focus on the stereoisomers, (E)- and (Z)-Endoxifen. It is crucial to underscore that the (Z)-isomer is the pharmacologically active form, demonstrating significantly greater affinity for the estrogen receptor (ER) and more potent antiestrogenic effects compared to the (E)-isomer, which is often considered an impurity.[1][2] This document details the synthesis, separation, and comparative activities of both isomers, presenting quantitative data, experimental protocols, and key signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Discovery of Endoxifen as a Key Tamoxifen Metabolite

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. However, it is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to exert its therapeutic effects. This metabolic process yields several metabolites, with 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen) being the most potent in their antiestrogenic activity.[3]

Endoxifen is formed through the hydroxylation of N-desmethyltamoxifen, a primary metabolite of tamoxifen. Crucially, endoxifen exists as two geometric isomers: (E)-Endoxifen and (Z)-Endoxifen. Early research quickly established that the pharmacological activity resides almost exclusively in the (Z)-isomer.[1][2] (Z)-Endoxifen exhibits a binding affinity for the estrogen receptor (ERα) that is approximately 100-fold greater than that of tamoxifen itself and is comparable to that of 4-OHT.[2][3] Due to its higher plasma concentrations in patients compared to 4-OHT, (Z)-Endoxifen is now considered the most clinically relevant active metabolite of tamoxifen.[1]

The discovery of (Z)-Endoxifen's potent activity has led to its development as a standalone therapeutic agent, bypassing the need for metabolic activation by CYP2D6 and thus circumventing issues related to genetic polymorphisms in this enzyme that can affect tamoxifen efficacy.

Physicochemical and Pharmacological Properties

The differential pharmacological activities of the (E)- and (Z)-isomers of endoxifen are central to its characterization.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters that highlight the superior activity of (Z)-Endoxifen over its (E)-isomer and the parent drug, tamoxifen.

Table 1: Comparative Estrogen Receptor Binding Affinity and Anti-proliferative Activity

| Compound | Estrogen Receptor α (ERα) Binding Affinity (Relative Binding Affinity, RBA %)¹ | Inhibition of MCF-7 Cell Proliferation (IC50, nM)² |

| (Z)-Endoxifen | ~100 | 100 (in estradiol deprivation)[4] |

| 500 (in the presence of 1 nM E2)[4] | ||

| (E)-Endoxifen | Significantly lower than (Z)-isomer (often considered inactive) | Data not available (generally considered weakly antiestrogenic) |

| 4-Hydroxytamoxifen (4-OHT) | ~100 | 10 (without E2)[4] |

| 50 (with 1 nM E2)[4] | ||

| Tamoxifen | 1 | >1000 |

¹ Relative Binding Affinity (RBA) is expressed relative to estradiol (100%). Data for (Z)-Endoxifen and 4-OHT are comparable to estradiol, while (E)-Endoxifen's affinity is substantially lower. ² IC50 values represent the concentration required to inhibit 50% of cell proliferation. These values can vary depending on experimental conditions.

Mechanism of Action: More Than a Simple Competitor

(Z)-Endoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the ERα. Upon binding, the (Z)-Endoxifen-ERα complex recruits corepressors instead of coactivators to the estrogen response elements (EREs) of target genes, leading to the downregulation of estrogen-dependent gene expression and subsequent inhibition of cell proliferation.[5]

Interestingly, emerging evidence suggests that at higher, clinically achievable concentrations, (Z)-Endoxifen's mechanism may differ from that of 4-OHT. Some studies have shown that (Z)-Endoxifen can induce the degradation of the ERα protein, a mechanism shared with selective estrogen receptor degraders (SERDs) like fulvestrant.[1] This dual action of competitive binding and receptor degradation may contribute to its potent antitumor activity.

Furthermore, at clinically relevant concentrations, (Z)-endoxifen has been shown to inhibit protein kinase C beta 1 (PKCβ1), leading to downstream inhibition of AKT signaling and apoptosis, suggesting a potential ERα-independent mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments in the initial characterization of E-Endoxifen, with a focus on distinguishing it from its more active Z-isomer.

Synthesis and Separation of (E)- and (Z)-Endoxifen

The synthesis of endoxifen often results in a mixture of (E) and (Z) isomers, necessitating a robust separation protocol to isolate the active (Z)-form.

Protocol 1: Synthesis and Chromatographic Separation of Endoxifen Isomers

-

Synthesis: A common synthetic route involves a four-step process starting from commercially available precursors. The final step typically yields a mixture of (Z)- and (E)-isomers.

-

Separation: The geometrical isomers can be separated by semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Isomer Interconversion: The undesired (E)-isomer can be converted to a 1:1 mixture of (Z)/(E) isomers by treatment with a strong acid (e.g., trifluoroacetic acid in dichloromethane or aqueous strong acid in acetonitrile), allowing for re-separation and increased overall yield of the (Z)-isomer.[6]

Diagram: Workflow for Synthesis and Separation of Endoxifen Isomers

Estrogen Receptor Competitive Binding Assay

This assay is crucial for determining the binding affinity of the endoxifen isomers to the estrogen receptor.

Protocol 2: Competitive Radioligand Binding Assay for ERα

-

Preparation of ERα: Human recombinant ERα or cytosol preparations from ER-positive cells (e.g., MCF-7) or rat uteri can be used as the source of the receptor.

-

Radioligand: A radiolabeled estrogen, typically [³H]-estradiol, is used as the tracer.

-

Competition: A constant concentration of ERα and [³H]-estradiol are incubated with increasing concentrations of the unlabeled competitor (e.g., (E)-Endoxifen, (Z)-Endoxifen, or unlabeled estradiol as a positive control).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using methods such as dextran-coated charcoal, filtration, or hydroxylapatite adsorption.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay assesses the functional consequence of ER binding by measuring the effect of the endoxifen isomers on the proliferation of ER-positive breast cancer cells.

Protocol 3: MCF-7 Cell Proliferation Assay

-

Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to attach, they are treated with various concentrations of (E)- or (Z)-Endoxifen in the presence or absence of a fixed concentration of 17β-estradiol (E2) to stimulate proliferation.

-

Incubation: Cells are incubated for a period of 6-7 days.

-

Quantification of Cell Proliferation: Cell viability is assessed using a colorimetric assay such as MTT or by direct cell counting.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of E2-stimulated cell growth, is calculated.

Signaling Pathways and Molecular Interactions

The interaction of (Z)-Endoxifen with the ERα initiates a cascade of molecular events that ultimately leads to the inhibition of cancer cell growth.

Diagram: (Z)-Endoxifen Signaling Pathway in ER+ Breast Cancer Cells

As depicted, (Z)-Endoxifen binds to ERα, leading to the recruitment of corepressors to the EREs of target genes. This complex inhibits the transcription of genes essential for cell proliferation. At higher concentrations, (Z)-Endoxifen can also promote the degradation of ERα, further diminishing the cell's ability to respond to estrogenic stimuli.[1]

While less is known about the specific signaling of (E)-Endoxifen, its weak binding to ERα suggests that it is a poor activator of this pathway.

Conclusion and Future Directions

The discovery and characterization of endoxifen have significantly advanced our understanding of tamoxifen's mechanism of action and have paved the way for the development of (Z)-Endoxifen as a direct-acting therapeutic agent. The stark contrast in pharmacological activity between the (E) and (Z) isomers underscores the critical importance of stereochemistry in drug design and development. While (Z)-Endoxifen is a potent antiestrogen with a well-defined mechanism of action, (E)-Endoxifen is largely considered an inactive byproduct.

Future research may further elucidate any subtle biological activities of (E)-Endoxifen and continue to explore the full therapeutic potential of (Z)-Endoxifen, including its efficacy in tamoxifen-resistant breast cancers and its potential ER-independent mechanisms of action. This guide serves as a foundational resource for scientists and researchers contributing to these ongoing efforts in the fight against breast cancer.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

(E)-Endoxifen's Affinity for Estrogen Receptors α and β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Endoxifen, a geometric isomer of the more extensively studied (Z)-Endoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. Tamoxifen is a widely used endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The clinical activity of tamoxifen is largely attributed to its active metabolites, primarily the endoxifen isomers and 4-hydroxytamoxifen, which exhibit significantly higher binding affinity for the estrogen receptors (ERs) than the parent drug.[1][2] This technical guide provides an in-depth overview of the binding affinity of (E)-Endoxifen to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways. While much of the existing research has focused on the more potent (Z)-isomer, understanding the pharmacological profile of the (E)-isomer is crucial for a comprehensive assessment of tamoxifen's metabolic activity and its overall therapeutic effect.

Data Presentation: Binding Affinity of Endoxifen Isomers

Quantitative data on the binding affinity of the specific (E)-isomer of endoxifen is limited in publicly available literature. Most studies have focused on the (Z)-isomer or have utilized a mixture of (E/Z)-isomers. The (Z)-isomers of both endoxifen and 4-hydroxy-tamoxifen are known to have a significantly higher affinity for ERs, approximately 100-fold greater than tamoxifen.[1][3][4] The Z-isomers are considered the more biologically active forms.[3]

For comparative purposes, the table below summarizes the available quantitative data for endoxifen (isomer not always specified or as a mixture) and its parent compound, tamoxifen.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| (Z)-Endoxifen | ERα | Cell Proliferation Assay (MCF-7) | 100 | nM | [5] |

| (Z)-Endoxifen (in the presence of 1nM E2) | ERα | Cell Proliferation Assay (MCF-7) | 500 | nM | [5] |

| Endoxifen (isomer unspecified) | ERα | hERG channel inhibition | 1.6 | µM | [6][7] |

| Tamoxifen | ERα | Competitive Binding Assay | 622.0 | nM | [8] |

Note: The lack of specific Ki or IC50 values for the binding of purified (E)-Endoxifen to ERα and ERβ represents a significant data gap in the current literature. The provided IC50 values for (Z)-Endoxifen in a cell proliferation assay reflect its functional antagonism rather than a direct measure of binding affinity.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like (E)-Endoxifen for estrogen receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments relevant to this topic.

Protocol 1: Competitive Radioligand Binding Assay

This assay is designed to determine the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the inhibitory constant (Ki) of (E)-Endoxifen for ERα and ERβ.

Materials:

-

Purified recombinant human ERα or ERβ

-

[³H]-Estradiol (Radioligand)

-

(E)-Endoxifen (Test Compound)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of (E)-Endoxifen in the assay buffer.

-

Prepare a solution of [³H]-Estradiol at a concentration close to its Kd for the respective receptor.

-

Dilute the purified ERα or ERβ in the assay buffer to a concentration that results in a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the ER preparation to each well.

-

Add increasing concentrations of (E)-Endoxifen to the wells.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Add the [³H]-Estradiol solution to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

-

-

Quantification:

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-Estradiol as a function of the logarithm of the (E)-Endoxifen concentration.

-

Determine the IC50 value (the concentration of (E)-Endoxifen that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

This cell-based assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.[9][10]

Objective: To determine the functional antagonist activity (IC50) of (E)-Endoxifen on estrogen-induced cell proliferation.

Materials:

-

MCF-7 breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

17β-Estradiol (E2)

-

(E)-Endoxifen

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture Preparation:

-

Culture MCF-7 cells in standard growth medium.

-

Prior to the experiment, switch the cells to a medium containing charcoal-dextran stripped FBS for 3-5 days to deprive them of estrogens.

-

-

Assay Setup:

-

Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Replace the medium with experimental medium containing a fixed, sub-maximal stimulatory concentration of E2 (e.g., 10 pM).

-

Add serial dilutions of (E)-Endoxifen to the wells.

-

Include control wells with E2 alone (positive control), vehicle alone (negative control), and a known anti-estrogen like fulvestrant.

-

-

Incubation:

-

Incubate the plates for 6-7 days, replenishing the medium with fresh compounds every 2-3 days.

-

-

Measurement of Cell Proliferation:

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (for colorimetric assays) or cell lysis (for fluorescence-based assays).

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of E2-induced proliferation for each concentration of (E)-Endoxifen.

-

Plot the percentage of inhibition against the logarithm of the (E)-Endoxifen concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Visualizations

Upon binding to ERα or ERβ, (E)-Endoxifen, as an anti-estrogen, is expected to modulate the transcriptional activity of these receptors, leading to the repression of estrogen-responsive genes. The presence of ERβ has been shown to sensitize breast cancer cells to the anti-estrogenic actions of endoxifen.[11] Endoxifen stabilizes ERβ protein, in contrast to its targeted degradation of ERα, and induces the formation of ERα/ERβ heterodimers.[11] This heterodimerization can lead to altered gene expression profiles compared to the action of ERα homodimers.

(E)-Endoxifen Action on ERα Signaling

The binding of (E)-Endoxifen to ERα is expected to recruit co-repressors to the receptor complex, leading to the inhibition of transcription of estrogen-responsive genes that are typically involved in cell proliferation and survival.

(E)-Endoxifen Action on ERβ and ERα/ERβ Heterodimer Signaling

The interaction of (E)-Endoxifen with ERβ, and the subsequent formation of ERα/ERβ heterodimers, adds a layer of complexity to its mechanism of action. The presence of ERβ can enhance the anti-proliferative effects of endoxifen.

Experimental Workflow for Determining Binding Affinity

The following diagram outlines a typical workflow for determining the binding affinity of a test compound like (E)-Endoxifen to an estrogen receptor.

Conclusion

(E)-Endoxifen is an important metabolite of tamoxifen, and its interaction with both ERα and ERβ contributes to the overall pharmacological profile of this widely used breast cancer therapy. While the more abundant and potent (Z)-isomer has been the primary focus of research, a complete understanding of tamoxifen's action necessitates the characterization of all its active metabolites. This guide highlights the current knowledge regarding (E)-Endoxifen's binding to estrogen receptors, provides detailed protocols for its investigation, and visualizes the underlying signaling pathways. The significant gap in quantitative binding data for the pure (E)-isomer underscores the need for further research in this area to fully elucidate its role in endocrine therapy. Such studies will be invaluable for drug development professionals and scientists working to optimize and personalize breast cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

E-Endoxifen: An In-Depth Technical Guide to its In Vitro Antiestrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, a key active metabolite of tamoxifen, has garnered significant attention in the field of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The E-isomer of endoxifen (E-Endoxifen), while often considered an impurity in the more active Z-isomer preparations, exhibits notable antiestrogenic properties. This technical guide provides a comprehensive overview of the in vitro antiestrogenic activity of E-Endoxifen, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for its characterization.

Mechanism of Action

E-Endoxifen exerts its antiestrogenic effects primarily through competitive inhibition of the estrogen receptor alpha (ERα).[1] Upon binding to ERα, it induces a conformational change that hinders the receptor's ability to bind to estrogen response elements (EREs) on DNA, thereby blocking the transcription of estrogen-dependent genes.[1][2] This ultimately leads to an inhibition of estrogen-stimulated cell proliferation.[2]

A distinguishing feature of endoxifen compared to other selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen (4HT) is its ability to induce the degradation of the ERα protein.[1][2] This dual mechanism of competitive antagonism and receptor degradation contributes to its potent antiestrogenic activity.[1] The degradation of ERα is mediated by the proteasome pathway.[2]

Quantitative Data Summary

The following tables summarize the in vitro antiestrogenic activity of E-Endoxifen from various studies.

Table 1: In Vitro Cell Proliferation Inhibition by E-Endoxifen

| Cell Line | Condition | IC50 (nM) | Reference |

| MCF-7 | Estradiol (E2) deprivation | 100 | [3] |

| MCF-7 | In the presence of 1 nM E2 | 500 | [3] |

| MCF-7 | Not specified | 675 | [4] |

| T47D | Not specified | 4290 | [4] |

Table 2: Comparative Potency of E-Endoxifen and 4-Hydroxytamoxifen (4-OHT)

| Assay | Cell Line | Parameter | E-Endoxifen | 4-OHT | Reference |

| Cell Proliferation | MCF-7 | IC50 (nM) without E2 | 100 | 10 | [3] |

| Cell Proliferation | MCF-7 | IC50 (nM) with 1 nM E2 | 500 | 50 | [3] |

| ER Binding Affinity | Not specified | Relative Potency | Equipotent | Equipotent | [5] |

| Gene Expression | MCF-7 | Effect on E2-regulated genes | Similar | Similar | [6] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antiestrogenic activity of E-Endoxifen are provided below.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the ability of a compound to inhibit the proliferation of estrogen-dependent MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells

-

RPMI 1640 medium without phenol red

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

E-Endoxifen

-

17β-estradiol (E2)

-

96-well plates

-

Cell counting kit (e.g., MTS or CellTiter-Glo)

Protocol:

-

Cell Culture: Maintain MCF-7 cells in RPMI 1640 supplemented with 10% FBS. Two days prior to the experiment, switch the cells to phenol red-free RPMI 1640 with 5% CS-FBS to deplete endogenous estrogens.[7]

-

Seeding: Seed the cells in 96-well plates at a density of 400 cells per well in 200 µL of the hormone-free medium.[7] Allow the cells to adapt for 3 days, with daily media changes.[7]

-

Treatment: On day 4, treat the cells with varying concentrations of E-Endoxifen in the presence of a fixed concentration of E2 (e.g., 1 nM) to assess antiestrogenic activity. Include appropriate controls: vehicle control, E2 alone, and E-Endoxifen alone.

-

Incubation: Incubate the plates for 6-7 days, replacing the media with fresh treatment media every 2-3 days.[8]

-

Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable assay according to the manufacturer's instructions.[8]

-

Data Analysis: Calculate the percentage of inhibition of E2-induced proliferation for each concentration of E-Endoxifen and determine the IC50 value.[8]

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of E-Endoxifen to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[³H]-17β-estradiol

-

E-Endoxifen

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

Protocol:

-

Preparation of Rat Uterine Cytosol: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer.[9]

-

Assay Setup: In assay tubes, combine a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) with increasing concentrations of unlabeled E-Endoxifen.[9]

-

Incubation: Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding.

-

Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge to pellet the HAP and discard the supernatant containing unbound ligand.

-

Quantification: Wash the HAP pellet, resuspend it in ethanol, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-E2 binding against the concentration of E-Endoxifen to determine the IC50 value, which is the concentration of E-Endoxifen that inhibits 50% of the maximum [³H]-E2 binding.[9]

Estrogen-Responsive Luciferase Reporter Gene Assay

This assay measures the ability of E-Endoxifen to inhibit the E2-induced transcriptional activity of the estrogen receptor.

Materials:

-

ER-positive cells (e.g., T47D or MCF-7) stably transfected with an estrogen response element (ERE)-luciferase reporter construct.[10]

-

E-Endoxifen

-

17β-estradiol (E2)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

Protocol:

-

Cell Seeding: Seed the ERE-luciferase reporter cells in a 96-well plate and allow them to attach.[8]

-

Treatment: Treat the cells with a fixed concentration of E2 (e.g., 100 pM) and varying concentrations of E-Endoxifen.[8] Include appropriate controls.

-

Incubation: Incubate the cells for 24 hours to allow for receptor activation and luciferase expression.[8]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[8]

-

Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected control reporter like Renilla luciferase). Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of E-Endoxifen.[8]

Western Blot Analysis of ERα Degradation

This method is used to visualize and quantify the degradation of the ERα protein induced by E-Endoxifen.

Materials:

-

ER-positive cells (e.g., MCF-7, T47D)

-

E-Endoxifen

-

Lysis buffer with protease inhibitors

-

Primary antibody against ERα

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

ECL substrate

Protocol:

-

Cell Treatment: Treat cells with E-Endoxifen for various time points or at different concentrations.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[11]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting:

-

Detection and Analysis:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Estrogen signaling pathway and its inhibition by E-Endoxifen.

Caption: Workflow for the MCF-7 cell proliferation assay.

Caption: Workflow for the estrogen receptor competitive binding assay.

Caption: Workflow for the estrogen-responsive luciferase reporter assay.

References

- 1. benchchem.com [benchchem.com]

- 2. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Biological Significance of Endoxifen E-Isomer in Tamoxifen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, its clinical efficacy is critically dependent on its biotransformation into active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen. Endoxifen, in particular, is considered the most important metabolite due to its high potency and significantly greater plasma concentrations compared to 4-OHT.[1][2][3] Both 4-OHT and endoxifen exist as geometric isomers, (Z) and (E), with the Z-isomer being the pharmacologically active antiestrogenic form.[2][4][5] This guide provides an in-depth technical analysis of the biological significance of the often-overlooked E-isomer of endoxifen, summarizing its formation, comparative bioactivity, and the analytical methods for its characterization.

Introduction: Tamoxifen Metabolism and the Rise of Endoxifen

Tamoxifen undergoes extensive phase I and phase II metabolism in the liver, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system.[1][6] The primary metabolic pathway involves N-demethylation by CYP3A4/5 to form N-desmethyltamoxifen (NDM-TAM).[1][7] Subsequently, the crucial step of 4-hydroxylation, mainly mediated by the highly polymorphic CYP2D6 enzyme, converts NDM-TAM into endoxifen (4-hydroxy-N-desmethyltamoxifen).[1][6][7]

The Z-isomer of endoxifen is a potent antiestrogen, exhibiting a binding affinity for the estrogen receptor that is up to 100 times greater than that of tamoxifen itself and a correspondingly potent suppression of estrogen-dependent cell proliferation.[2][8][9] Due to its higher plasma concentrations relative to Z-4-OHT, Z-endoxifen is now widely regarded as the principal mediator of tamoxifen's therapeutic action.[1][2][3]

Formation and Isomerization of E-Endoxifen

Endoxifen possesses a core ethylene double bond, which gives rise to two geometric isomers: (Z)-endoxifen and (E)-endoxifen.

-

(Z)-Endoxifen: The pharmacologically active isomer, characterized by its potent antiestrogenic properties.[4]

-

(E)-Endoxifen: Structurally related to the weakly antiestrogenic or even estrogenic (E)-4-OH-tamoxifen, it is considered significantly less active.[4][10]

While metabolic production primarily yields the Z-isomer, the E-isomer can be formed through isomerization. This conversion can occur under certain conditions, such as heating in specific solvents or treatment with strong acids.[4][11][12] The electron-donating phenolic group in endoxifen can activate the ethylene core towards protonation, which is a likely mechanism for this isomerization.[10] In clinical settings, plasma concentrations of E-endoxifen are typically very low, often less than 2% of Z-endoxifen levels, indicating that in vivo isomerization is minimal.[5][13]

Logical Flow of Endoxifen Isomerization and Separation

This diagram illustrates the process by which a mixture of endoxifen isomers can be managed to enrich the desired Z-isomer.

Caption: Workflow for the separation and enrichment of Z-endoxifen from an isomeric mixture.

Quantitative Comparison of Endoxifen Isomers

The biological significance of the endoxifen isomers is best understood through a quantitative comparison of their pharmacodynamic and pharmacokinetic properties. The Z-isomer is consistently superior in its antiestrogenic activity.

| Parameter | (Z)-Endoxifen | (E)-Endoxifen | Reference Compound | Notes |

| ER Binding Affinity | ~100x higher than Tamoxifen | >99% lower affinity than Z-isomer | Tamoxifen | Z-isomer's affinity is comparable to Z-4-OHT.[2][8] |

| Anti-proliferative Potency (IC50 in MCF-7 cells) | 0.01–0.10 µM | Weakly anti-estrogenic or estrogenic | Estradiol (E2) | Potency is comparable to Z-4-OHT.[10] |

| In Vivo Concentration (in patients on Tamoxifen) | 5-20x higher than 4-OHT | <2% of Z-endoxifen levels | 4-OHT | Z-endoxifen is the most abundant active metabolite.[2][5][14] |

Signaling Pathways and Mechanism of Action

Tamoxifen and its active metabolites, including Z-endoxifen, exert their primary effects by competitively binding to the estrogen receptor alpha (ERα), functioning as antagonists in breast tissue.[15][16]

-

Competitive Binding: Z-endoxifen binds to the ligand-binding domain of ERα, displacing the natural agonist, 17β-estradiol (E2).[15]

-

Conformational Change: This binding induces a distinct conformational change in the receptor compared to agonist binding.[17]

-

Co-regulator Recruitment: The Z-endoxifen-ERα complex fails to recruit essential co-activators. Instead, it promotes the binding of co-repressor proteins.[16][17]

-

Transcriptional Repression: The resulting complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes but is unable to activate transcription, leading to the downregulation of estrogen-dependent genes involved in cell proliferation and survival.[15][16]

The E-isomer, due to its poor binding affinity, does not effectively compete with estradiol and thus fails to initiate this antagonistic cascade.[8]

Estrogen Receptor Signaling: Estradiol vs. Z-Endoxifen

This diagram contrasts the downstream effects of Estradiol (agonist) and Z-Endoxifen (antagonist) binding to the Estrogen Receptor.

Caption: Comparative signaling pathways of Estrogen Receptor α activation and inhibition.

Experimental Protocols

Protocol: Separation and Quantification of Endoxifen Isomers by LC-MS/MS

This method is used for the quantitative determination of E- and Z-isomers of endoxifen in human plasma.[18][19][20]

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

Proteins are precipitated by adding a strong organic solvent (e.g., acetonitrile) containing an internal standard.

-

The mixture is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50mm, 2.7 µm) is used.[18] A pre-column (e.g., Waters VanGuard HSS T3) can be used for protection.[18]

-

Mobile Phase: A linear gradient elution is performed using:

-

Flow Rate: A typical flow rate is 0.5 mL/min.[18]

-

Temperature: The column is maintained at 40°C.[18]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection: Tandem mass spectrometry (MS/MS) is performed using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for E-endoxifen, Z-endoxifen, and the internal standard.

-

-

Quantification:

Protocol: MCF-7 Cell Proliferation (Antiestrogenic Potency) Assay

This assay measures the ability of endoxifen isomers to inhibit estrogen-induced proliferation of ER+ breast cancer cells.

-

Cell Culture:

-

MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO2 incubator.[21]

-

Prior to the experiment, cells are switched to a phenol red-free medium with charcoal-stripped serum to remove exogenous estrogens.

-

-

Experimental Setup:

-

Viability Assessment (MTS/MTT Assay):

-

After a set incubation period (e.g., 48-72 hours), a tetrazolium salt solution (like MTT or MTS) is added to each well.[22][23][24]

-

Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[22]

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[22][24]

-

-

Data Analysis:

-

Cell viability is expressed as a percentage relative to the E2-treated control.

-

The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its anti-proliferative potency.

-

Workflow for LC-MS/MS Quantification of Endoxifen Isomers

This diagram outlines the key steps in analyzing endoxifen isomers from plasma samples.

Caption: Standard experimental workflow for quantifying endoxifen isomers via LC-MS/MS.

Conclusion and Biological Significance

The biological activity of endoxifen is highly dependent on its stereochemistry. The Z-isomer is a potent antiestrogen and the primary driver of tamoxifen's therapeutic efficacy. In contrast, the E-isomer of endoxifen is of minimal biological significance in the context of tamoxifen's anti-cancer effects. This is due to two key factors:

-

Low Potency: The E-isomer exhibits profoundly lower binding affinity for the estrogen receptor, rendering it largely inactive as an ER antagonist.[4][8]

-

Low In Vivo Concentration: The E-isomer is found at negligible concentrations in the plasma of patients treated with tamoxifen, suggesting that its formation or stability in vivo is very limited.[5]